molecular formula C12H10N6O3S B10996145 Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10996145
M. Wt: 318.31 g/mol
InChI Key: PIRHSSAVWZQAMK-UHFFFAOYSA-N
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Description

  • Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with the molecular formula C₁₂H₁₀N₆O₃S.
  • It features a fused-ring system containing both a thiazole and a tetrazole ring, making it structurally intriguing.
  • This compound has potential applications in various fields due to its unique arrangement of functional groups.
  • Preparation Methods

    Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction pathway.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for designing novel materials or pharmaceuticals.
    • In biology, it might exhibit biological activity, making it relevant for drug discovery.
    • In medicine, its potential therapeutic applications need exploration.
    • In industry, it could find use in specialty chemicals or materials.
  • Mechanism of Action

    • The compound’s mechanism of action remains to be elucidated.
    • Molecular targets and pathways involved would require further investigation.
  • Comparison with Similar Compounds

    Remember that further research and experimental data are essential to fully understand and utilize this compound

    Biological Activity

    Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

    Chemical Structure and Properties

    The compound features a thiazole ring fused with a tetrazole-pyridine moiety, contributing to its unique biological profile. The molecular formula is C12H12N6O2SC_{12}H_{12}N_{6}O_{2}S, and it has a molecular weight of approximately 288.33 g/mol.

    Antimicrobial Activity

    Research has indicated that derivatives of tetrazolo[1,5-a]pyridines exhibit notable antimicrobial properties. A study evaluated various tetrazolo compounds for their effectiveness against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed significant inhibition, suggesting that the presence of the tetrazole ring enhances antimicrobial activity .

    CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
    Compound A816
    Compound B432
    Methyl 5-methyl...28

    Anticancer Activity

    The compound has also been investigated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, one study reported an IC50 value of 45 nM against specific cancer cell lines, indicating potent activity compared to other tested compounds .

    Enzyme Inhibition

    This compound has been identified as a potent inhibitor of casein kinase II (CK2), an enzyme implicated in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications to the tetrazole moiety significantly affect enzyme inhibition potency. Compounds derived from this scaffold exhibited IC50 values ranging from nano to low micromolar concentrations .

    Case Study 1: Antimicrobial Efficacy

    In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against S. aureus and 8 µg/mL against E. coli, suggesting strong antibacterial properties.

    Case Study 2: Cancer Cell Line Testing

    The compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant decrease in cell viability after treatment with varying concentrations of the compound over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as an anticancer agent.

    Properties

    Molecular Formula

    C12H10N6O3S

    Molecular Weight

    318.31 g/mol

    IUPAC Name

    methyl 5-methyl-2-(tetrazolo[1,5-a]pyridine-7-carbonylamino)-1,3-thiazole-4-carboxylate

    InChI

    InChI=1S/C12H10N6O3S/c1-6-9(11(20)21-2)13-12(22-6)14-10(19)7-3-4-18-8(5-7)15-16-17-18/h3-5H,1-2H3,(H,13,14,19)

    InChI Key

    PIRHSSAVWZQAMK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N=C(S1)NC(=O)C2=CC3=NN=NN3C=C2)C(=O)OC

    Origin of Product

    United States

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